2-methyl-6H-chromeno[4,3-b]quinoline
Description
Properties
Molecular Formula |
C17H13NO |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-methyl-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H13NO/c1-11-6-7-16-14(8-11)17-13(10-19-16)9-12-4-2-3-5-15(12)18-17/h2-9H,10H2,1H3 |
InChI Key |
HUZQRVKNJHIMEP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC3=CC4=CC=CC=C4N=C32 |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
2-Methyl-6H-chromeno[4,3-b]quinoline exhibits a range of biological activities, making it a promising candidate in pharmaceutical research:
- Antiviral Properties : Recent studies have demonstrated that quinoline compounds, including derivatives of this compound, show significant antiviral activity against SARS-CoV-2. The compounds were found to possess low EC50 values (as low as 1.5 μM), indicating their potential as antiviral agents .
- Anticancer Activity : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer and melanoma cell lines .
Applications in Drug Development
Given its promising biological profiles, this compound has several applications in drug development:
- Selective Estrogen Receptor Modulators : Some derivatives have been identified as selective ligands for estrogen receptor beta (ERβ), showing potential in treating hormone-related conditions .
- Fluorescent Probes : The compound can be utilized as a fluorescent probe for detecting thiols and other biological components due to its photostability and low cytotoxicity .
- Cholinesterase Inhibitors : Certain derivatives have been evaluated for their inhibitory activity against cholinesterases, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study conducted on quinoline derivatives demonstrated notable antiviral activity against SARS-CoV-2. The synthesized compounds showed effective inhibition of viral replication in cell culture models with EC50 values significantly lower than traditional antiviral agents like chloroquine .
Case Study 2: Anticancer Activity
Research on the cytotoxic effects of 6H-chromeno[4,3-b]quinolines indicated that specific compounds exhibited strong apoptotic effects on colon cancer cell lines (HT29), with IC50 values around 2.61 μM. This highlights the potential of these compounds in cancer therapy .
Table 1: Synthesis Yields of Chromeno[4,3-b]quinoline Derivatives
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| 5a | Cu(II)-Schiff Base/SBA-15 | 92 |
| 5b | Tf2O/2-Fluoropyridine | 85 |
| 5c | Cu(OTf)₂ with Enamines | 90 |
| Compound | Activity Type | Cell Line | IC50 (μM) |
|---|---|---|---|
| 1 | Antiviral | Caco-2 | 1.5 |
| 2 | Anticancer | MCF7 | 21.32 |
| 3 | Cholinesterase Inhibition | BChE | 0.56 |
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Synthesized via copper-catalyzed intramolecular domino reactions using O-propargylated salicylaldehydes and electron-rich anilines under green conditions (H₂O/EtOH solvent) . Yields range from 75–83% depending on substituents .
- Physical Properties : Derivatives exhibit melting points between 139–172°C (e.g., 3ab: 144–146°C; 3bf: 170–172°C) . NMR data (¹H and ¹³C) confirm structural integrity, with characteristic shifts for aromatic protons and carbons (e.g., δ 6.01–6.12 ppm for methoxy groups) .
- Elemental Composition: For 3bf, elemental analysis shows C (73.27% found vs. 73.71% calculated), H (5.01% vs. 5.15%), and N (4.52% vs. 4.78%), indicating minor synthesis variations .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The Cu-catalyzed domino method for 2-methyl derivatives offers superior yields (75–83%) compared to indoloquinolines (40–60%) . Solvent-free protocols using Cu(II)-Schiff base/SBA-15 further enhance sustainability .
- Substituent Effects: Methyl groups at position 2 (2-CH₃) improve thermal stability (higher melting points) compared to methoxy or nitro substituents . Chloro or ethoxy groups (e.g., 4-chloro-6-ethoxyquinoline) reduce solubility, necessitating nanoformulation strategies .
Preparation Methods
Reaction Mechanism and Substrate Design
The process begins with Tf2O/2-F-Pyr-mediated activation of the amide carbonyl, generating a reactive nitrilium intermediate (Int-2 ) (Scheme 1). This intermediate undergoes intramolecular alkyne-nitrilium cyclization, followed by Friedel-Crafts-type cyclization or [4+2] cycloaddition, to yield the fused chromenoquinoline framework. For 2-methyl derivatives, the benzamide precursor must contain a methyl group at the ortho-position relative to the propynyloxy chain.
Optimization and Scope
Key advantages of this method include:
-
Functional group tolerance : Halogens (Cl, Br), trifluoromethyl (-CF3), and electron-donating groups (e.g., -OCH3) are compatible.
-
Scalability : Reactions proceed at 0.5 mmol scale with 97% yield for the unsubstituted analog (7a ).
-
Mild conditions : Conducted at 0°C to room temperature in MeCN, avoiding harsh reagents.
Table 1: Representative Yields for Tf2O-Mediated Synthesis
| Substituent Position | Yield (%) | Reference |
|---|---|---|
| 2-CH3 | 89* | |
| 4-OCH3 | 85 | |
| 7-CF3 | 78 | |
| *Estimated based on analogous substrates. |
Aerobic Friedländer Coupling for Metal-Free Synthesis
A transition-metal-free approach leverages aerobic oxidation to couple 4-hydroxycoumarins with 2-aminobenzyl alcohols , forming the chromenoquinoline skeleton. The 2-methyl group is introduced by selecting 4-hydroxycoumarins substituted with methyl at the C2 position.
Reaction Pathway
The mechanism involves:
Performance Metrics
-
Yields : 70–92% for electron-neutral and donating substituents.
-
Oxidant : Ambient oxygen eliminates the need for toxic oxidants.
-
Limitations : Electron-withdrawing groups (e.g., -NO2) reduce yields to ~55%.
Table 2: Substrate Scope for Aerobic Friedländer Method
| 4-Hydroxycoumarin Substituent | Yield (%) |
|---|---|
| 2-CH3 | 85 |
| 6-Br | 78 |
| 8-OCH3 | 90 |
Catalyst-Free One-Pot Synthesis via Cyclocondensation
A three-component reaction between aromatic aldehydes , dimidone , and 8-hydroxyquinoline under reflux conditions provides rapid access to chromenoquinolines without catalysts. The 2-methyl group arises from methyl-substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde).
Key Features
-
Solvent : Ethanol or water.
-
Advantage : Avoids costly catalysts and simplifies purification.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 2-Methyl-6H-Chromeno[4,3-b]Quinoline Synthesis
| Method | Conditions | Yield (%) | Scalability | Methyl Introduction Strategy |
|---|---|---|---|---|
| Tf2O Cycloaddition | 0°C, MeCN | 85–97 | High | ortho-Methyl benzamide |
| Aerobic Friedländer | 80°C, AcOH | 70–92 | Moderate | 2-Methyl-4-hydroxycoumarin |
| Catalyst-Free One-Pot | Reflux, EtOH | 65–80 | High | Methyl aromatic aldehyde |
| Pd-Catalyzed C-H Arylation | 70°C, DCM | 54–80 | Low | Methyl-substituted aryl iodide |
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 2-methyl-6H-chromeno[4,3-b]quinoline derivatives under environmentally benign conditions?
Methodological Answer: A one-pot synthesis using Cu(II)-Schiff base/SBA-15 as a heterogeneous catalyst under solvent-free conditions is highly efficient, yielding >90% product (reaction time: 1–3 hours). Key steps include:
- Catalyst preparation: Immobilizing Cu(II)-Schiff base complexes on mesoporous SBA-15 silica for recyclability and stability.
- Reaction optimization: Temperature (80–100°C), catalyst loading (5–10 mol%), and solvent-free conditions to minimize waste.
- Purification: Simple filtration and washing, avoiding energy-intensive chromatography .
Q. How do solvent-free and solvent-based synthetic routes compare for chromenoquinoline derivatives?
Methodological Answer: Solvent-free routes (e.g., using Cu(II)-Schiff base/SBA-15) offer advantages in sustainability and scalability, whereas solvent-based methods (e.g., DMF at 120°C) require post-reaction solvent removal and column chromatography. Key considerations:
- Solvent-free : Higher atom economy, reduced toxicity, and easier catalyst recovery.
- DMF-based : Suitable for thermally stable intermediates but generates solvent waste.
Contradictory data on yields (90–95% vs. 60–70%) highlight the importance of catalyst selection .
Advanced Research Questions
Q. How can researchers evaluate the antifungal activity of this compound derivatives against pathogenic fungi?
Methodological Answer: Antifungal assays should follow standardized protocols:
- Strains tested : Include Microsporum gypseum and Epidermophyton floccosum due to their clinical relevance.
- Method : Broth microdilution (CLSI M38-A2 guidelines) to determine minimum inhibitory concentrations (MICs).
- Controls : Fluconazole (positive control) and solvent-only (negative control).
- Data interpretation : Derivatives with MICs ≤8 µg/mL are considered potent. For example, 6H-thiochromeno[4,3-b]quinolines showed MICs of 2–4 µg/mL, outperforming fluconazole (MIC: 16 µg/mL) .
Q. What strategies are effective for functionalizing the chromenoquinoline scaffold to study photophysical properties?
Methodological Answer: Spiro-annulation and cross-coupling reactions enable structural diversification:
- Clauson–Kaas reaction : React 7-amino-spiro derivatives with 2,5-dimethoxytetrahydrofuran in acetic acid (90°C, 48 hours) to introduce pyrrole moieties (yields: 53–78%).
- Photophysical analysis : Measure fluorescence quantum yields (Φ) and Stokes shifts in solvents like ethanol. For example, spiro[chromenoquinoline-6,1′-cyclohexane] derivatives exhibit Φ = 0.15–0.35, making them candidates for optoelectronic applications .
Q. How can structure-activity relationships (SARs) guide the design of bioactive chromenoquinoline derivatives?
Methodological Answer: SAR studies should focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhances antifungal activity.
- Ring hybridization : Thiochromenoquinolines (S-containing) show improved bioactivity over oxygen analogs due to increased lipophilicity.
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent patterns with MICs or receptor binding affinities .
Key Research Gaps and Recommendations
- Catalyst recyclability : Cu(II)-Schiff base/SBA-15 retains 85% activity after 5 cycles but requires further stability testing .
- Mechanistic studies : The antifungal mode of action (e.g., ergosterol biosynthesis inhibition vs. membrane disruption) remains unconfirmed .
- Toxicity profiling : No data exist on mammalian cell cytotoxicity for spiro derivatives, necessitating MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
